molecular formula C10H10F3NO B8760992 N-[4-(trifluoromethyl)benzyl]acetamide

N-[4-(trifluoromethyl)benzyl]acetamide

Cat. No. B8760992
M. Wt: 217.19 g/mol
InChI Key: JBFAQRBRZBMFKY-UHFFFAOYSA-N
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Patent
US07351858B2

Procedure details

Acetic acid (1.321 g, 22.000 mmol) was dissolved in DMF (10 ml), 1-[4-(trifluoromethyl)phenyl]methanamine (3.468 g, 19.800 mmol) was added and the mixture was cooled to 0° C. N-[(1H-1,2,3-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methylmethanaminium tetrafluoroborate (7.770 g, 24.200 mmol) and N-ethyl-N,N-diisopropylamine (5.971 g, 46.200 mmol) was added. The solution was stirred for two hours at room temperature. EtOAc (20 ml) was added and the organic phase was washed with Na2CO3 (3×20 ml, aq) and HCl (0.5 M, 2×, 10 ml). The organic layer was dried (MgSO4) and the solvent was removed by evaporation. The crude was purified by preparative HPLC (started with isocratic acetonitrile/buffer 60/40 and then the acetonitrile concentration was increased to 100%, the buffer was a mixture of acetonitrile/water 10/90 and ammonium acetate (0.1 M, column KR-100-7-C8, 50 mm×250 mm, flow 40 ml/min). The product containing fractions was pooled and the acetonitrile was removed by evaporation. EtOAc (10 ml) was added and the organic phase was washed with two portions of brine and dried (MgSO4) and the solvent was removed by evaporation and gave 3.085 g of N-[4-(trifluoromethyl)benzyl]acetamide (yield 64.6%).
Quantity
1.321 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.468 g
Type
reactant
Reaction Step Two
Quantity
5.971 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=O)[CH3:2].[F:5][C:6]([F:16])([F:15])[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][NH2:14])=[CH:9][CH:8]=1.F[B-](F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.C(N(C(C)C)C(C)C)C>CN(C=O)C.CCOC(C)=O>[F:5][C:6]([F:15])([F:16])[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][NH:14][C:1](=[O:4])[CH3:2])=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.321 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.468 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)CN)(F)F
Step Three
Name
Quantity
7.77 g
Type
reactant
Smiles
F[B-](F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
5.971 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed with Na2CO3 (3×20 ml, aq) and HCl (0.5 M, 2×, 10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The crude was purified by preparative HPLC (
CONCENTRATION
Type
CONCENTRATION
Details
the acetonitrile concentration
TEMPERATURE
Type
TEMPERATURE
Details
was increased to 100%
ADDITION
Type
ADDITION
Details
a mixture of acetonitrile/water 10/90 and ammonium acetate (0.1 M, column KR-100-7-C8, 50 mm×250 mm, flow 40 ml/min)
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
the acetonitrile was removed by evaporation
ADDITION
Type
ADDITION
Details
EtOAc (10 ml) was added
WASH
Type
WASH
Details
the organic phase was washed with two portions of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=CC=C(CNC(C)=O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.085 g
YIELD: PERCENTYIELD 64.6%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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